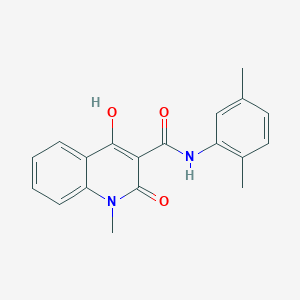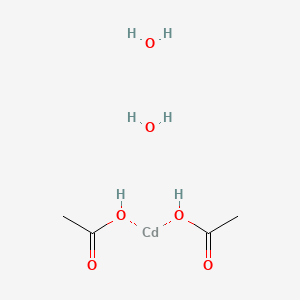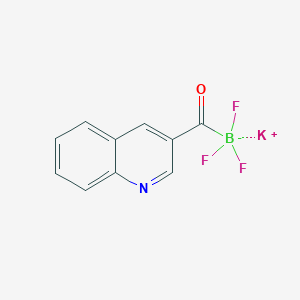
N-Methyl-(R)-salsolinol hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl-®-salsolinol hydrobromide is a chemical compound that belongs to the class of tetrahydroisoquinolines. It is a derivative of salsolinol, which is a naturally occurring compound found in the brain and certain plants. N-Methyl-®-salsolinol hydrobromide has been studied for its potential biological activities and its role in various biochemical pathways.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-®-salsolinol hydrobromide typically involves the methylation of ®-salsolinol. One common method includes the use of methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an appropriate solvent like acetone or ethanol under reflux conditions. The resulting product is then treated with hydrobromic acid to obtain the hydrobromide salt.
Industrial Production Methods: Industrial production of N-Methyl-®-salsolinol hydrobromide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions: N-Methyl-®-salsolinol hydrobromide can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of N-substituted derivatives.
Applications De Recherche Scientifique
N-Methyl-®-salsolinol hydrobromide has been studied extensively in various fields:
Chemistry: It is used as a precursor in the synthesis of more complex tetrahydroisoquinoline derivatives.
Biology: It is studied for its role in neurotransmitter pathways and its potential neurotoxic effects.
Medicine: Research has explored its potential involvement in neurodegenerative diseases such as Parkinson’s disease.
Industry: It may be used in the development of pharmaceuticals and other bioactive compounds.
Mécanisme D'action
The mechanism of action of N-Methyl-®-salsolinol hydrobromide involves its interaction with neurotransmitter systems in the brain. It is believed to affect the dopaminergic system, potentially leading to neurotoxic effects. The compound may inhibit the reuptake of dopamine, leading to increased levels of dopamine in the synaptic cleft. This can result in oxidative stress and neuronal damage.
Comparaison Avec Des Composés Similaires
Salsolinol: The parent compound, naturally occurring in the brain and certain plants.
N-Methyl-2-pyrrolidone: A similar compound used in various industrial applications.
N-Methyl-D-aspartate: Another compound with neuroactive properties.
Uniqueness: N-Methyl-®-salsolinol hydrobromide is unique due to its specific structure and its potential role in neurodegenerative diseases. Unlike its parent compound salsolinol, the methylation adds a distinct biological activity, making it a compound of interest in neurochemical research.
Propriétés
Formule moléculaire |
C11H16BrNO2 |
|---|---|
Poids moléculaire |
274.15 g/mol |
Nom IUPAC |
(1R)-1,2-dimethyl-3,4-dihydro-1H-isoquinoline-6,7-diol;hydrobromide |
InChI |
InChI=1S/C11H15NO2.BrH/c1-7-9-6-11(14)10(13)5-8(9)3-4-12(7)2;/h5-7,13-14H,3-4H2,1-2H3;1H/t7-;/m1./s1 |
Clé InChI |
HREUKUWKRRDPRX-OGFXRTJISA-N |
SMILES isomérique |
C[C@@H]1C2=CC(=C(C=C2CCN1C)O)O.Br |
SMILES canonique |
CC1C2=CC(=C(C=C2CCN1C)O)O.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-[(E)-[[2-[(4-chlorophenyl)sulfonylamino]acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate](/img/structure/B12057991.png)



![1-hexyl-2-hydroxy-4-oxo-N'-[(E)-pyridin-3-ylmethylidene]-1,4-dihydroquinoline-3-carbohydrazide](/img/structure/B12058014.png)



![Ethyl 2-{[((2E)-2-{4-[(3-bromobenzoyl)oxy]-3-methoxybenzylidene}hydrazino)(oxo)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12058055.png)
![2-[2,6-dihydroxy-4-(N-phenylanilino)phenyl]-4-(4-diphenylazaniumylidene-2,6-dihydroxycyclohexa-2,5-dien-1-ylidene)-3-oxocyclobuten-1-olate](/img/structure/B12058060.png)
![2,15,28,41,53,54,55,56-Octazatridecacyclo[40.10.1.13,14.116,27.129,40.04,13.06,11.017,26.019,24.030,39.032,37.043,52.045,50]hexapentaconta-1,3(56),4,6,8,10,12,14,16(55),17,19,21,23,25,27,29,31,33,35,37,39,42(53),43,45,47,49,51-heptacosaene](/img/structure/B12058064.png)
![(SP)-1-[(R)-tert-Butylphosphinoyl]-2-[(R)-1-(diphenylphosphino)ethyl]ferrocene, 97%](/img/structure/B12058067.png)

![(1E)-1-(4-chlorophenyl)-2-({5-[(4-methoxyphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)ethanone oxime](/img/structure/B12058083.png)
